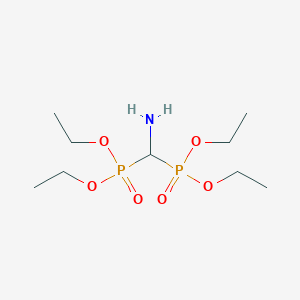
Bis(diethoxyphosphoryl)methanamine
Cat. No. B1304660
Key on ui cas rn:
80474-99-3
M. Wt: 303.23 g/mol
InChI Key: ICVPXOZTKDAJJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05294608
Procedure details


17.1 g (35.4 mmol) of tetraethyl N,N-dibenzyl-aminomethane-1,1-bisphosphonate are dissolved in 170 ml of ethanol and 3.4 g of 5% strength Pd/C are added. Hydrogenation is carried out at normal pressure. After absorption of 100 ml of hydrogen, a further 3.4 g of 5% strength Pd/C are added and the hydrogenation is completed at normal pressure and room temperature (reaction time about 16 hours). The catalyst is then filtered off with suction. After removal of the solvent, 10.9 g of crude product are obtained. This is purified on a silica gel column using ethanol as the eluent.
Name
tetraethyl N,N-dibenzyl-aminomethane-1,1-bisphosphonate
Quantity
17.1 g
Type
reactant
Reaction Step One



Identifiers


|
REACTION_CXSMILES
|
C([N:8]([CH:16]([P:25]([O:30][CH2:31][CH3:32])(=[O:29])[O:26][CH2:27][CH3:28])[P:17]([O:22][CH2:23][CH3:24])(=[O:21])[O:18][CH2:19][CH3:20])CC1C=CC=CC=1)C1C=CC=CC=1>C(O)C.[Pd]>[NH2:8][CH:16]([P:17]([O:22][CH2:23][CH3:24])(=[O:21])[O:18][CH2:19][CH3:20])[P:25]([O:26][CH2:27][CH3:28])(=[O:29])[O:30][CH2:31][CH3:32]
|
Inputs


Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After absorption of 100 ml of hydrogen
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
a further 3.4 g of 5% strength Pd/C are added
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the hydrogenation is completed at normal pressure and room temperature (reaction time about 16 hours)
|
|
Duration
|
16 h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The catalyst is then filtered off with suction
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After removal of the solvent, 10.9 g of crude product
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
are obtained
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
This is purified on a silica gel column
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
NC(P(OCC)(=O)OCC)P(OCC)(=O)OCC
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
